![molecular formula C6H3BrClN3 B3175605 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 957760-22-4](/img/structure/B3175605.png)
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the empirical formula C6H3BrClN3 . It has a molecular weight of 232.47 .
Molecular Structure Analysis
The molecular structure of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazolo[3,4-c]pyridine core with bromine and chlorine substituents . The exact structural details can be found in the SMILES string: Clc1cncc2c(Br)n[nH]c12 .Physical And Chemical Properties Analysis
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is a solid compound . Its InChI key is NYUIQNIHXGGJDK-UHFFFAOYSA-N .Scientific Research Applications
Chemical Synthesis
“3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine” is a heterocyclic compound that has been used in the synthesis of other compounds. It can serve as a building block in the creation of more complex molecules, contributing to the diversity and complexity of chemical libraries for drug discovery .
Potential Therapeutic Agent
There is interest in the potential therapeutic applications of “3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine” and related compounds. While specific applications for this compound are not mentioned, pyrazolopyrimidine moieties are common in pharmaceutical compounds and have a variety of medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications .
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine”, have been the subject of extensive biomedical research . They have been studied for their biological activity and potential therapeutic applications, with a focus on their synthesis and the diversity of substituents present at various positions .
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine is not fully understood. It has been suggested that similar compounds may act as inhibitors of enzymes involved in metabolic pathways.
Safety and Hazards
properties
IUPAC Name |
3-bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-1-2-9-6(8)4(3)10-11-5/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBLZPMWTIBRRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNC(=C21)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719948 | |
Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine | |
CAS RN |
957760-22-4 | |
Record name | 3-Bromo-7-chloro-2H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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